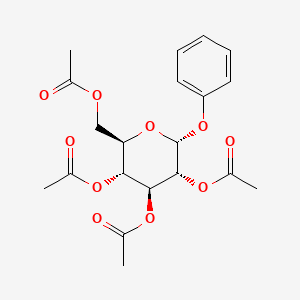
2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
“2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine” is a type of trifluoromethylpyridine . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is a topic of ongoing research . The synthesis process involves the use of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .Scientific Research Applications
- Application : Researchers have introduced FEON as an electrolyte solvent for high-energy density lithium (Li) metal batteries. After optimizing the electrolyte composition, FEON-based electrolytes exhibit better cycling performance for both the lithium metal anode and high-voltage cathodes (e.g., NCM cathode at 4.4 V) compared to commercial carbonate electrolytes .
Electrolyte Solvent for High-Energy Density Lithium Metal Batteries
Safety and Hazards
The safety data sheet for a similar compound, “2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride”, indicates that it may cause an allergic skin reaction and serious eye damage . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .
Future Directions
Trifluoromethylpyridines are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and many candidates are currently undergoing clinical trials .
Mechanism of Action
Target of Action
3-(2,2,2-Trifluoroethoxy)picolinonitrile, also known as 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine, is primarily used as an electrolyte solvent in high-energy density lithium metal batteries . Its primary targets are the lithium metal anode and the high-voltage NCM cathode .
Mode of Action
The compound interacts with its targets by forming a solvation structure around the lithium ions . The maximum coordination number of 3 for 3-(2,2,2-Trifluoroethoxy)picolinonitrile molecules in the solvation structure is disclosed through molecular dynamics simulation .
Biochemical Pathways
The compound affects the solid electrolyte interphase on the lithium metal anode. The interphase is enriched with organic components and LiF, which is proposed from 3-(2,2,2-Trifluoroethoxy)picolinonitrile decomposition based on density functional theory calculations .
Pharmacokinetics
The compound exhibits high oxidative stability, low volatility, and non-flammability . These properties contribute to its bioavailability and make it an effective electrolyte solvent for high-energy density lithium metal batteries .
Result of Action
The use of 3-(2,2,2-Trifluoroethoxy)picolinonitrile as an electrolyte solvent results in better cycling performance for both the lithium metal anode and the high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte .
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-3-13-6(7)4-12/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLHYNGUDBFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)




![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)




